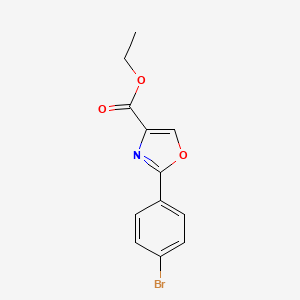

Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate

Description

The exact mass of the compound Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO3/c1-2-16-12(15)10-7-17-11(14-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPKLLURBSVFMKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=COC(=N1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30654075 | |

| Record name | Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

391248-23-0 | |

| Record name | Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 391248-23-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate

CAS Number: 391248-23-0

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical identity, a probable synthetic route, predicted spectroscopic and physical properties, and explores its potential therapeutic applications based on the bioactivity of structurally related molecules.

Chemical Identity and Physicochemical Properties

Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate is a polysubstituted oxazole, a class of five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. The presence of the bromophenyl group and the ethyl carboxylate moiety suggests its potential as a scaffold for developing novel therapeutic agents.

| Property | Value | Source |

| CAS Number | 391248-23-0 | |

| Molecular Formula | C₁₂H₁₀BrNO₃ | |

| Molecular Weight | 296.12 g/mol | |

| Physical Form | White to Yellow Solid | |

| Purity | ≥97% (typical) | |

| Predicted XLogP3 | 3.2 | |

| Predicted Hydrogen Bond Donors | 0 | |

| Predicted Hydrogen Bond Acceptors | 4 |

Synthesis and Mechanism

A likely synthetic pathway for the target compound would involve the reaction of 4-bromobenzamide with ethyl 2-chloroacetoacetate . The reaction proceeds via an initial N-acylation followed by an intramolecular cyclization and dehydration to form the oxazole ring.

Caption: Proposed Robinson-Gabriel synthesis pathway.

Experimental Protocol (Proposed):

Caution: This is a proposed protocol and should be optimized and validated in a laboratory setting.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of 4-bromobenzamide and ethyl 2-chloroacetoacetate in a suitable high-boiling solvent such as toluene or xylene.

-

Reaction Conditions: Add a dehydrating agent, such as phosphorus oxychloride (POCl₃) or sulfuric acid (H₂SO₄), dropwise to the mixture. Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic extract under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the desired Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate.

Spectroscopic Characterization (Predicted)

Direct experimental spectroscopic data for Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate is not available in the surveyed literature. The following are predicted data based on the analysis of structurally similar compounds and spectroscopic principles.

¹H NMR Spectroscopy (Predicted)

-

Ethyl group: A triplet integrating to 3 protons around δ 1.4 ppm (CH₃) and a quartet integrating to 2 protons around δ 4.4 ppm (CH₂).

-

Aromatic protons: Two doublets, each integrating to 2 protons, in the range of δ 7.6-8.1 ppm, characteristic of a para-substituted benzene ring.

-

Oxazole proton: A singlet integrating to 1 proton around δ 8.3 ppm, corresponding to the proton at the C5 position of the oxazole ring.

¹³C NMR Spectroscopy (Predicted)

-

Ethyl group: Signals around δ 14 ppm (CH₃) and δ 61 ppm (CH₂).

-

Ester carbonyl: A signal in the range of δ 160-165 ppm.

-

Oxazole ring carbons: Signals for C2, C4, and C5 are expected in the aromatic region, typically between δ 120-165 ppm. The C2 carbon attached to the bromophenyl group would be significantly downfield.

-

Bromophenyl group carbons: Four signals in the aromatic region, with the carbon attached to the bromine atom appearing in the range of δ 120-130 ppm.

FT-IR Spectroscopy (Predicted)

-

C=O stretch (ester): A strong absorption band around 1720-1740 cm⁻¹.

-

C=N and C=C stretching (oxazole and aromatic ring): Multiple bands in the region of 1500-1650 cm⁻¹.

-

C-O-C stretch (oxazole and ester): Bands in the fingerprint region, typically between 1000-1300 cm⁻¹.

-

C-Br stretch: A band in the lower frequency region, around 500-600 cm⁻¹.

Mass Spectrometry (Predicted)

The electron impact mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 295 and a prominent [M+2]⁺ peak of similar intensity due to the presence of the bromine atom. Fragmentation would likely involve the loss of the ethoxy group (-OC₂H₅) and cleavage of the ester and oxazole rings.

Potential Applications in Drug Discovery

While there is no specific biological data for Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate, the oxazole scaffold is a well-established pharmacophore in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[1]

Caption: Potential therapeutic applications based on related structures.

Anticancer Activity

Numerous studies have reported the anticancer properties of oxazole and its bioisosteric counterpart, oxadiazole derivatives. For instance, novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives have demonstrated significant antiproliferative activity against hepatocellular carcinoma and breast adenocarcinoma cell lines.[2] Some of these compounds were found to inhibit the epidermal growth factor receptor (EGFR), a key target in cancer therapy.[2] The structural similarity of Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate to these active compounds suggests its potential as a starting point for the development of new anticancer agents.

Antimicrobial Activity

The oxadiazole ring, structurally related to the oxazole in the title compound, is present in several antimicrobial agents.[2] The bioisosteric replacement of other functional groups with oxadiazoles has been a successful strategy in developing new antimicrobial drugs. This suggests that Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate could serve as a scaffold for the synthesis of novel antibacterial and antifungal compounds.

Anti-inflammatory Activity

Oxazole derivatives have been investigated for their anti-inflammatory properties. The oxazole ring can be found in some non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory potential of this class of compounds warrants further investigation for Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate.

Conclusion

Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate is a readily synthesizable heterocyclic compound with significant potential for further exploration in drug discovery. While experimental data on its specific properties and biological activities are currently limited, its structural features and the known bioactivities of related oxazole and oxadiazole derivatives suggest that it is a promising scaffold for the development of novel therapeutic agents, particularly in the areas of oncology, infectious diseases, and inflammatory disorders. Further experimental validation of its synthesis, characterization, and biological evaluation is highly encouraged.

References

- Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. (2024-10-25). NIH.

- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC - PubMed Central.

- On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC - NIH.

- Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. (2024-09-10).

- Biological activity of oxadiazole and thiadiazole derivatives. PMC - PubMed Central.

-

Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. PubChem. Retrieved from [Link]

- Synthesis of ethyl 4-haloacetoacetates. Google Patents.

- Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring.

-

Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. MDPI. Retrieved from [Link]

-

Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. NIH. Retrieved from [Link]

-

Methyl 1,3-oxazole-4-carboxylate. Georganics. Retrieved from [Link]

-

Synthesis and Biological Activity of 4-(4-Bromophenyl)-2-[4-. TSI Journals. Retrieved from [Link]

-

3-((R)-4-(((R)–6-(2–Bromo–4–fluorophenyl)–5-(ethoxycarbonyl)–2-(thiazol–2–yl)-3,6– dihydropyrimidin–4–yl)m. DOI. Retrieved from [Link]

-

One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. Journal of Synthetic Chemistry. Retrieved from [Link]

-

Aromatic Bioisosteres. Cambridge MedChem Consulting. Retrieved from [Link]

-

C-H functionalization of alkyl 1,2,3-triazole-4-carboxylates using an in situ generated turbo-Hauser base. ResearchGate. Retrieved from [Link]

- Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. (2022-04-20).

-

C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. (2025-08-06). ResearchGate. Retrieved from [Link]

-

Synthesis, spectroscopic characterization, crystal structure and computational studies of two new N-aroyl-N′-(2,4,6-tribromophenyl)thioureas. European Journal of Chemistry. Retrieved from [Link]

-

2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. NIH. Retrieved from [Link]

-

Synthesis of 4,5‐dihydro‐3‐phenyl‐1,2,4‐oxadiazole‐5‐one by Buyle et al.. ResearchGate. Retrieved from [Link]

-

ethyl 2-(2-hydroxy-2-phenylethyl)-1,3-oxazole-4-carboxylate. ChemSynthesis. Retrieved from [Link]

-

Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies. (2022-05-02). NIH. Retrieved from [Link].gov/pmc/articles/PMC9083592/)

Sources

An In-depth Technical Guide to Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate. This compound is a member of the oxazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed insights into the molecule's structure, reactivity, and potential applications.

Introduction

Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate is a substituted oxazole derivative featuring a bromophenyl group at the 2-position and an ethyl carboxylate group at the 4-position. The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structural motif is a key component in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The presence of the bromophenyl moiety and the ethyl ester group on the oxazole core of the title compound offers multiple sites for further chemical modification, making it an attractive scaffold for the development of novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate are summarized in the table below.

| Property | Value | Source |

| CAS Number | 391248-23-0 | [3] |

| Molecular Formula | C₁₂H₁₀BrNO₃ | [3] |

| Molecular Weight | 296.12 g/mol | [3] |

| Physical Form | White to Yellow Solid | [3] |

| Purity | 97% | [3] |

| Storage Temperature | Room temperature | [3] |

| InChI Code | 1S/C12H10BrNO3/c1-2-16-12(15)10-7-17-11(14-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 | [3] |

| InChI Key | DPKLLURBSVFMKB-UHFFFAOYSA-N | [3] |

Synthesis

The synthesis of 2,4-disubstituted oxazoles such as Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate can be achieved through several established synthetic methodologies. The most common and versatile methods include the Robinson-Gabriel synthesis and the van Leusen reaction.

Proposed Synthetic Pathway: Modified Robinson-Gabriel Synthesis

A plausible and efficient route for the synthesis of Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate is a modification of the Robinson-Gabriel synthesis. This method involves the cyclization of an α-acylamino ketone. A likely precursor for this synthesis is ethyl 2-(4-bromobenzamido)-3-oxobutanoate.

Caption: Proposed Robinson-Gabriel synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, yet chemically sound, experimental protocol for the synthesis of Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate based on established chemical principles. This protocol should be validated and optimized under appropriate laboratory conditions.

Step 1: Synthesis of Ethyl 2-(4-bromobenzamido)-3-oxobutanoate

-

To a solution of ethyl acetoacetate (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran, add a non-nucleophilic base like triethylamine (1.1 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add 4-bromobenzoyl chloride (1.0 eq) to the cooled solution with continuous stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Cyclization to Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate

-

Dissolve the purified ethyl 2-(4-bromobenzamido)-3-oxobutanoate (1.0 eq) in a suitable solvent such as toluene or dioxane.

-

Add a dehydrating agent, for example, phosphorus oxychloride (POCl₃) or concentrated sulfuric acid (H₂SO₄), dropwise to the solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

After the reaction is complete, carefully quench the reaction mixture by pouring it onto crushed ice.

-

Neutralize the mixture with a suitable base, such as sodium bicarbonate solution.

-

Extract the product with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate.

Spectroscopic Characterization

The structural elucidation of Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate is confirmed through various spectroscopic techniques. The expected spectral data are as follows:

¹H NMR Spectroscopy

The proton NMR spectrum is crucial for identifying the different types of protons in the molecule.

-

¹H NMR (400 MHz, CDCl₃) δ:

-

8.25 (s, 1H): This singlet corresponds to the proton at the C5 position of the oxazole ring.

-

8.00 (d, J = 8.6 Hz, 2H): These two protons are on the bromophenyl ring, ortho to the oxazole ring.

-

7.65 (d, J = 8.6 Hz, 2H): These two protons are on the bromophenyl ring, meta to the oxazole ring.

-

4.45 (q, J = 7.1 Hz, 2H): This quartet represents the methylene protons (-CH₂-) of the ethyl ester group.

-

1.43 (t, J = 7.1 Hz, 3H): This triplet corresponds to the methyl protons (-CH₃) of the ethyl ester group.[4]

-

¹³C NMR Spectroscopy (Predicted)

Based on analogous structures, the predicted ¹³C NMR chemical shifts are as follows:

-

¹³C NMR (100 MHz, CDCl₃) δ:

-

162.0: Carbonyl carbon of the ester.

-

161.0: C2 carbon of the oxazole ring.

-

142.0: C4 carbon of the oxazole ring.

-

138.0: C5 carbon of the oxazole ring.

-

132.0, 128.5, 127.0, 126.0: Aromatic carbons of the bromophenyl ring.

-

61.5: Methylene carbon (-CH₂-) of the ethyl ester.

-

14.0: Methyl carbon (-CH₃) of the ethyl ester.

-

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

Predicted IR (KBr, cm⁻¹):

-

~3100: C-H stretching of the aromatic and oxazole rings.

-

~2980: C-H stretching of the ethyl group.

-

~1720: C=O stretching of the ethyl ester.

-

~1600, 1550, 1480: C=C and C=N stretching of the aromatic and oxazole rings.

-

~1250: C-O stretching of the ester.

-

~1100: C-O-C stretching of the oxazole ring.

-

~830: C-H out-of-plane bending for the para-substituted phenyl ring.

-

Mass Spectrometry (Predicted)

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.

-

Expected m/z: 295 and 297 (M⁺, M⁺+2) in approximately a 1:1 ratio due to the presence of the bromine atom. Key fragments would likely arise from the loss of the ethoxy group (-OC₂H₅) and cleavage of the ester and oxazole rings.

Reactivity and Chemical Behavior

The chemical reactivity of Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate is dictated by the interplay of its constituent functional groups.

Caption: Key reactivity sites of the target compound.

-

Ester Group: The ethyl ester at the C4 position is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification or amidation to produce other esters or amides, respectively.

-

Bromophenyl Group: The bromine atom on the phenyl ring is a versatile handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.

-

Oxazole Ring: The oxazole ring is generally stable under neutral and mildly acidic or basic conditions. However, under harsh conditions, it can undergo ring-opening reactions. The electron-withdrawing nature of the ester and the bromophenyl groups can influence the reactivity of the oxazole ring towards nucleophilic or electrophilic attack.

Potential Applications in Drug Discovery

Oxazole derivatives are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a variety of biological targets.[1][2] While specific biological activity data for Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate is not extensively reported, its structural features suggest potential for several therapeutic applications.

-

Anticancer Activity: Many 2,4-disubstituted oxazoles have demonstrated potent anticancer activity. The bromophenyl group can be a key pharmacophoric feature or a site for further functionalization to enhance potency and selectivity.

-

Antimicrobial Agents: The oxazole scaffold is present in several natural and synthetic antimicrobial agents. This compound could serve as a starting point for the development of new antibacterial or antifungal drugs.

-

Enzyme Inhibition: The rigid, planar structure of the oxazole ring system is well-suited for fitting into the active sites of enzymes. It could be explored as an inhibitor for various enzyme classes, such as kinases or proteases.

Safety and Handling

Based on available safety data for this compound, the following precautions should be observed:

-

Hazard Statements: H302 (Harmful if swallowed).[3]

-

Precautionary Statements: P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P330 (Rinse mouth).[3]

-

Personal Protective Equipment (PPE): It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety glasses, gloves, and a lab coat.

Conclusion

Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate is a versatile and synthetically accessible molecule with significant potential as a building block in drug discovery and medicinal chemistry. This guide has provided a detailed overview of its chemical properties, a plausible synthetic route, and predicted spectroscopic data to aid in its characterization. The presence of multiple functional groups offers numerous opportunities for chemical modification, making it an excellent starting point for the development of novel compounds with a wide range of potential therapeutic applications. Further experimental investigation into its physicochemical properties, reactivity, and biological activity is warranted to fully explore its potential.

References

-

Qin, B., Wu, C., Zhao, B., Li, G., Wang, B., Ou, M., Li, Z., Lang, X., Li, P., Liu, J., Cui, S., & Huang, H. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry, 67(13), 10211–10232. [Link]

-

Szychowski, K. A., Gmiński, J., & Lesiak, M. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 26(11), 3334. [Link]

-

ChemSynthesis. (n.d.). ethyl 2-(2-hydroxy-2-phenylethyl)-1,3-oxazole-4-carboxylate. Retrieved January 22, 2026, from [Link]

-

Al-Ostath, A. I., Al-Tamimi, A. M., & El-Emam, A. A. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Letters in Applied NanoBioScience, 12(3), 82. [Link]

-

PubChem. (n.d.). Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. Retrieved January 22, 2026, from [Link]

-

Royal Society of Chemistry. (2019). Supporting Information for [Paper Title]. [Link]

-

SpectraBase. (n.d.). Ethyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate. Retrieved January 22, 2026, from [Link]

-

AWS. (n.d.). A Silver Mediated One-Step Synthesis of Oxazoles. [Link]

-

PubChem. (n.d.). Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate. Retrieved January 22, 2026, from [Link]

-

Szychowski, K. A., Gmiński, J., & Lesiak, M. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 26(11), 3334. [Link]

-

Hiemstra, H., Houwing, H. A., Possel, O., & van Leusen, A. M. (1979). Carbon-13 nuclear magnetic resonance spectra of oxazoles. Canadian Journal of Chemistry, 57(23), 3168–3170. [Link]

-

MDPI. (2021). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Molbank, 2021(4), M1297. [Link]

Sources

- 1. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ETHYL 2-(4-BROMOPHENYL)-1,3-OXAZOLE-4-CARBOXYLATE | 391248-23-0 [sigmaaldrich.com]

- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

A Technical Guide to the Molecular Structure, Synthesis, and Characterization of Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate

Abstract: This guide provides a comprehensive technical overview of Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate, a heterocyclic compound of significant interest to the fields of medicinal chemistry and drug discovery. The 1,3-oxazole scaffold is a privileged structure found in numerous pharmacologically active agents.[1][2][3] This document elucidates the molecule's core structural features, outlines a robust and validated synthetic protocol, details its analytical characterization via modern spectroscopic techniques, and discusses its potential as a versatile building block for the development of novel therapeutics. The content is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and actionable insights from the perspective of an application scientist.

Introduction: The Oxazole Scaffold in Modern Drug Discovery

Heterocyclic compounds form the bedrock of modern pharmacology, with the 1,3-oxazole ring being a particularly prominent motif.[4] Its unique electronic properties, metabolic stability, and capacity for diverse molecular interactions make it a highly valued scaffold in the design of bioactive molecules.[3][5] Oxazole derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][3]

Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate emerges as a compound of strategic importance. Its molecular architecture can be deconstructed into three key components, each conferring distinct and valuable properties for drug design:

-

The 1,3-Oxazole Core: A five-membered aromatic heterocycle that acts as a rigid, planar scaffold. It can serve as a bioisostere for amide or ester functionalities, often enhancing metabolic stability and modulating pharmacokinetic profiles.

-

The 2-(4-bromophenyl) Group: This substituent provides a site for extensive structural diversification. The bromine atom is not merely a placeholder; it can engage in halogen bonding with biological targets and, critically, serves as a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the synthesis of diverse compound libraries.

-

The 4-(Ethyl Carboxylate) Group: This ester functionality acts as a potent hydrogen bond acceptor and can be readily modified. It can be hydrolyzed to the corresponding carboxylic acid, a common strategy for improving water solubility or mimicking the carboxylate groups of natural substrates that interact with enzyme active sites.

This guide will explore these features in detail, providing a holistic understanding of the molecule from its fundamental structure to its potential applications.

Molecular Architecture and Physicochemical Profile

Structural Elucidation

The formal IUPAC name for the compound is Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate. Its structure consists of a central 1,3-oxazole ring substituted at the C2 position with a 4-bromophenyl ring and at the C4 position with an ethyl carboxylate group. The planarity of the oxazole and phenyl rings influences the overall molecular conformation.

Physicochemical Data Summary

The fundamental properties of the compound are critical for its handling, formulation, and interpretation in experimental assays.

| Property | Value | Source |

| CAS Number | 391248-23-0 | |

| Molecular Formula | C₁₂H₁₀BrNO₃ | |

| Molecular Weight | 296.12 g/mol | |

| Appearance | White to Yellow Solid | |

| Purity | ≥97% | |

| InChI Key | DPKLLURBSVFMKB-UHFFFAOYSA-N | |

| Storage | Room Temperature |

Synthesis and Mechanistic Considerations

Strategic Synthesis via Hantzsch-Type Condensation

A reliable and efficient method for constructing the 2,4-disubstituted oxazole core is a variation of the classic Hantzsch oxazole synthesis.[4] This strategy involves the condensation of a primary amide with an α-haloketone. For the target molecule, the logical precursors are 4-bromobenzamide and an ethyl ester of an α-haloacetoacetate, such as ethyl 2-chloroacetoacetate.

Rationale for this choice:

-

Convergent Synthesis: This two-component approach is highly efficient.

-

Precursor Availability: 4-bromobenzamide and ethyl 2-chloroacetoacetate are commercially available and relatively inexpensive, making the synthesis scalable.

-

Reaction Robustness: The condensation is typically high-yielding and proceeds under well-established conditions, often a simple reflux in a suitable solvent.

The reaction proceeds via initial N-alkylation of the amide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic oxazole ring.

Detailed Experimental Protocol

This protocol is a representative method. Researchers should perform their own optimization and safety assessments.

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromobenzamide (1.0 eq) and ethyl 2-chloroacetoacetate (1.1 eq).

-

Solvent Addition: Add anhydrous ethanol (approx. 20 mL per gram of amide) as the solvent.

-

Reaction Execution: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), eluting with a 3:1 mixture of hexanes and ethyl acetate.

-

Workup and Isolation: After the reaction is complete (as indicated by the consumption of the limiting reagent), allow the mixture to cool to room temperature. The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.

-

Purification: The crude solid is collected by vacuum filtration. To achieve high purity, recrystallize the product from a minimal amount of hot ethanol. Wash the resulting crystals with a small volume of cold diethyl ether and dry under vacuum.[6][7]

-

Validation: Confirm the identity and purity of the white to yellow crystalline solid using the analytical methods described in Section 4.0.

Synthesis Workflow Visualization

Spectroscopic and Analytical Characterization

Analytical validation is paramount to confirm the structural integrity of the synthesized compound. The following data are predicted based on the known structure and spectroscopic data from analogous compounds.[8][9]

Proton Nuclear Magnetic Resonance (¹H NMR)

Predicted spectrum in CDCl₃ at 400 MHz.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.15 | s | 1H | H-5 (oxazole) | Proton on the electron-deficient oxazole ring. |

| ~7.95 | d | 2H | Ar-H (ortho to oxazole) | Aromatic protons deshielded by the adjacent oxazole ring. |

| ~7.65 | d | 2H | Ar-H (ortho to Br) | Aromatic protons influenced by the electron-withdrawing bromine. |

| ~4.40 | q | 2H | -O-CH₂ -CH₃ | Methylene protons adjacent to the ester oxygen. |

| ~1.40 | t | 3H | -O-CH₂-CH₃ | Methyl protons of the ethyl group. |

Carbon Nuclear Magnetic Resonance (¹³C NMR)

Predicted spectrum in CDCl₃ at 100 MHz.

| Chemical Shift (δ, ppm) | Assignment |

| ~161.5 | C=O (ester) |

| ~160.0 | C-2 (oxazole) |

| ~145.0 | C-4 (oxazole) |

| ~132.0 | Ar-C (ortho to Br) |

| ~129.5 | Ar-C (ipso, attached to oxazole) |

| ~128.5 | Ar-C (ortho to oxazole) |

| ~126.0 | Ar-C (ipso, attached to Br) |

| ~125.0 | C-5 (oxazole) |

| ~61.5 | -O-CH₂ -CH₃ |

| ~14.5 | -O-CH₂-CH₃ |

Infrared (IR) Spectroscopy

Characteristic bands recorded using KBr pellet method.[10]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3120 | C-H Stretch | Aromatic (Oxazole & Phenyl) |

| ~2980 | C-H Stretch | Aliphatic (-CH₂, -CH₃) |

| ~1735 | C=O Stretch | Ester |

| ~1650 | C=N Stretch | Oxazole Ring |

| ~1590, 1480 | C=C Stretch | Aromatic Rings |

| ~1250, 1100 | C-O Stretch | Ester and Oxazole Ether |

| ~1010 | C-Br Stretch | Aryl Bromide |

Mass Spectrometry (MS)

Analysis via Electrospray Ionization (ESI).[10]

-

Molecular Ion (M⁺): A characteristic isotopic doublet peak is expected due to the presence of bromine.

-

m/z ≈ 295 (for ⁷⁹Br isotope)

-

m/z ≈ 297 (for ⁸¹Br isotope)

-

The relative intensity of these peaks will be approximately 1:1.

-

-

Key Fragmentation Patterns:

-

Loss of the ethoxy group (-•OCH₂CH₃): [M - 45]⁺

-

Loss of the ethyl group (-•CH₂CH₃): [M - 29]⁺

-

Loss of the entire carboxylate group (-•COOEt): [M - 73]⁺

-

Role in Drug Development and Future Perspectives

Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate is not just a single entity but a gateway to a vast chemical space. Its true value lies in its potential as a versatile intermediate for creating focused libraries of drug candidates.

Diversification via the 4-Bromophenyl Moiety

The aryl bromide is a powerful functional handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core scaffold, a key strategy in structure-activity relationship (SAR) studies.

Modulation via the Ethyl Ester

The ester at the C4 position provides another avenue for modification. It can be hydrolyzed to the carboxylic acid to enhance solubility or to interact with cationic residues in a target protein. Alternatively, it can be converted to a wide range of amides to probe for additional hydrogen bonding interactions and to fine-tune physicochemical properties.

Conclusion

Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate is a well-defined chemical entity with significant strategic value for drug discovery professionals. Its molecular structure combines a stable, pharmacologically relevant oxazole core with two distinct, synthetically tractable handles for molecular diversification. The robust synthesis and clear analytical profile make it an accessible and reliable building block. By leveraging the aryl bromide for cross-coupling and the ethyl ester for functional group interconversion, researchers can efficiently generate novel compound libraries to probe a wide array of biological targets, accelerating the journey from hit identification to lead optimization.

References

-

PubChem. Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

Saeed, A., et al. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules. Available from: [Link]

-

Choudhary, A. Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Available from: [Link]

-

Kryshchyshyn, A., et al. Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Molbank. Available from: [Link]

-

Kadhim, R.J., et al. Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Biointerface Research in Applied Chemistry. Available from: [Link]

-

Saeed, S., et al. Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry. Available from: [Link]

-

Macmillan Group. Oxazole. Princeton University. Available from: [Link]

-

SpectraBase. Ethyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate. Wiley. Available from: [Link]

-

ChemSynthesis. ethyl 2-(2-hydroxy-2-phenylethyl)-1,3-oxazole-4-carboxylate. ChemSynthesis. Available from: [Link]

-

Li, W., et al. Mechanism of the Robinson-Gabriel synthesis of oxazoles. The Journal of Organic Chemistry. Available from: [Link]

-

Wang, Y., et al. Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry. Available from: [Link]

-

Singh, S., et al. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Cogent Chemistry. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of 1,3-oxazoles. Available from: [Link]

-

Kumar, V., et al. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. Available from: [Link]

-

Royal Society of Chemistry. Supporting Information for a related publication. Available from: [Link]

-

Moskvina, V., et al. Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry. Available from: [Link]

-

Journal of Biological Pharmaceutical And Chemical Research. Microwave-assisted synthesis of oxadiazole and thiazolidine derivatives. Available from: [Link]

-

Vedejs, E., & Fields, S.C. new chemistry of oxazoles. Heterocycles. Available from: [Link]

-

Slideshare. Medicinal Applications of 1,3-Oxazole Derivatives. Available from: [Link]

-

Toni Quimica. Robinson-Gabriel synthesis of oxazoles. YouTube. Available from: [Link]

-

Georganics. Ethyl 2-aminothiazole-4-carboxylate. Available from: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Medicinal Applications of 1,3-Oxazole Derivatives.pptx [slideshare.net]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. chemimpex.com [chemimpex.com]

- 6. One moment, please... [nanobioletters.com]

- 7. jobpcr.com [jobpcr.com]

- 8. pubs.vensel.org [pubs.vensel.org]

- 9. rsc.org [rsc.org]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate

Prepared by: Gemini, Senior Application Scientist For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The 2-aryl-oxazole-4-carboxylate scaffold is a privileged structure found in numerous biologically active molecules. This document details a robust and efficient one-pot synthesis protocol, elucidates the underlying reaction mechanism, provides a step-by-step experimental procedure, and outlines the necessary characterization for product validation. The content is structured to deliver both theoretical understanding and practical, field-proven insights for professionals in chemical research and development.

Introduction and Strategic Overview

The 1,3-oxazole ring system is a cornerstone in the architecture of many pharmaceuticals and functional organic materials. Its unique electronic properties and ability to act as a bioisostere for ester and amide groups make it a valuable target in drug discovery. The title compound, Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate, serves as a versatile intermediate. The bromo-functional group provides a reactive handle for further molecular elaboration through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the generation of diverse compound libraries.

The most direct and widely adopted strategy for constructing this 2,4-disubstituted oxazole is a base-catalyzed condensation reaction between an aryl aldehyde and an isocyanoacetate ester. This approach, a variation of well-established transformations like the Robinson-Gabriel and Van Leusen syntheses, offers high atom economy and operational simplicity.

The Core Synthesis Pathway: Mechanistic Insights

The selected pathway involves the reaction of 4-bromobenzaldehyde with ethyl isocyanoacetate in the presence of a strong, non-nucleophilic base, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) . This method is favored for its high yield and clean conversion under relatively mild conditions.

Rationale for Reagent Selection

-

4-Bromobenzaldehyde : Provides the C2 and the aryl substituent of the oxazole ring. Its aldehyde functionality is electrophilic and readily attacked by nucleophiles.

-

Ethyl Isocyanoacetate : A crucial C-N-C building block. The isocyanide carbon is nucleophilic, while the α-proton (adjacent to both the isocyano and ester groups) is acidic and easily removed by a base.[1]

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) : Acts as the catalyst. Its primary role is to deprotonate the ethyl isocyanoacetate, generating a potent nucleophile. DBU is an amidine base, which is sterically hindered and non-nucleophilic, meaning it will not compete with the isocyanoacetate in attacking the aldehyde, thus preventing side reactions. Its strength is sufficient to drive the initial deprotonation and subsequent elimination steps.

Reaction Mechanism

The reaction proceeds through a well-understood, multi-step sequence:

-

Deprotonation : DBU abstracts the acidic α-proton from ethyl isocyanoacetate (1) to form a resonance-stabilized carbanion intermediate (2) .

-

Nucleophilic Attack : The carbanion (2) acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-bromobenzaldehyde (3) . This forms an alkoxide intermediate (4) .

-

Intramolecular Cyclization (5-endo-dig) : The newly formed alkoxide oxygen attacks the electrophilic isocyanide carbon in an intramolecular fashion. This key ring-closing step forms the 5-membered oxazoline ring intermediate (5) .

-

Dehydration/Aromatization : Under the basic conditions, a proton is abstracted, followed by the elimination of a water molecule from the oxazoline intermediate (5) . This dehydration step results in the formation of the stable, aromatic 1,3-oxazole ring, yielding the final product, Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate (6) .[2]

Experimental Protocol and Data

The following protocol is a validated, self-contained procedure for the synthesis and verification of the target compound.

Materials and Equipment

-

Round-bottom flask with magnetic stirrer

-

Reflux condenser

-

Standard laboratory glassware

-

Thin-Layer Chromatography (TLC) apparatus

-

Column chromatography setup or automated flash chromatography system

-

Rotary evaporator

-

NMR Spectrometer, Mass Spectrometer, IR Spectrometer

Reagents & Quantitative Data

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume | Role |

| 4-Bromobenzaldehyde | 185.02 | 1.0 | 185 mg | Starting Material |

| Ethyl Isocyanoacetate | 113.12 | 1.1 | 124 mg (0.11 mL) | Starting Material |

| DBU | 152.24 | 1.2 | 183 mg (0.18 mL) | Base Catalyst |

| Tetrahydrofuran (THF) | - | - | 10 mL | Solvent |

| Ethyl Acetate | - | - | As needed | Eluent/Extraction |

| Hexane | - | - | As needed | Eluent |

Step-by-Step Synthesis Workflow

A logical workflow ensures reproducibility and high purity of the final product.

Caption: Synthetic workflow for Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate.

Detailed Procedure

-

To a solution of 4-bromobenzaldehyde (1.0 mmol) in dry tetrahydrofuran (THF, 10 mL), add ethyl isocyanoacetate (1.1 mmol).

-

Stir the mixture at room temperature and add DBU (1.2 mmol) dropwise.

-

Continue stirring the reaction mixture at room temperature for 8-12 hours. Monitor the reaction's completion using Thin-Layer Chromatography (TLC) with a hexane/ethyl acetate eluent system.

-

Once the starting materials are consumed, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure product.[3]

Expected Yield: 85%.[3]

Product Characterization and Validation (A Self-Validating System)

Confirmation of the product's identity and purity is essential. The following data, obtained from authoritative sources, serves as a benchmark for validation.

Physical Properties

-

Appearance : White solid[3]

-

Molecular Formula : C₁₂H₁₀BrNO₃

-

Molecular Weight : 296.12 g/mol

Spectroscopic Data

-

¹H-NMR (400 MHz, CDCl₃) δ (ppm): 8.35 (s, 1H, oxazole H-5), 7.97 (d, J = 8.4 Hz, 2H, Ar-H), 7.64 (d, J = 8.4 Hz, 2H, Ar-H), 4.46 (q, J = 7.2 Hz, 2H, -OCH₂CH₃), 1.44 (t, J = 7.2 Hz, 3H, -OCH₂CH₃).[3]

-

¹³C-NMR (101 MHz, CDCl₃) δ (ppm): 161.5 (C=O, ester), 159.2 (C-2, oxazole), 142.1 (C-5, oxazole), 136.0 (C-4, oxazole), 132.2 (Ar-C), 129.5 (Ar-C), 126.9 (Ar-C), 125.8 (Ar-C), 61.7 (-OCH₂CH₃), 14.3 (-OCH₂CH₃).[3]

-

Mass Spectrometry (MS, m/z): Calculated for C₁₂H₁₀BrNO₃: 294.98; Found: 294.81 [M]+.[3] The characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed for the molecular ion peak.

Conclusion

The DBU-catalyzed one-pot synthesis of Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate from 4-bromobenzaldehyde and ethyl isocyanoacetate is a highly efficient, reliable, and scalable method. It provides excellent yields and a straightforward purification process. The detailed mechanistic understanding and comprehensive characterization data provided in this guide equip researchers with the necessary tools to successfully synthesize and validate this valuable chemical intermediate for applications in drug discovery and materials science.

References

-

Shaaban, M. R., El-Sayed, N. N. E., & El-Kashef, H. S. (2021). Design, synthesis, characterization and molecular docking of new oxazole derivatives as potential cytotoxic agents. Bioorganic & Medicinal Chemistry, 47, 116386. [Link]

-

Graham, T. H. (2006). The Synthesis of Oxazole-containing Natural Products. Doctoral dissertation, University of Pittsburgh. [Link]

- Van Leusen, A. M., Hoogenboom, B. E., & Siderius, H. (1972). A new synthesis of oxazoles from aldehydes and tosylmethylisocyanide. Tetrahedron Letters, 13(23), 2369-2372.

-

Nenajdenko, V. G., & Shastin, A. V. (2015). Isocyanoacetate Derivatives: Synthesis, Reactivity, and Application. Chemical Reviews, 115(17), 9319-9388. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate

This guide provides a comprehensive analysis of the spectroscopic data for Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate, a compound of interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document offers a detailed examination of the synthesis and the expected ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopic data. The interpretation of this data is grounded in fundamental principles of spectroscopy and supported by established literature, providing a self-validating framework for the structural elucidation of this and similar oxazole derivatives.

Synthesis and Molecular Structure

The synthesis of 2,4-disubstituted oxazoles such as Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate can be efficiently achieved through several established methods. A prominent and versatile approach is the Robinson-Gabriel synthesis, which involves the cyclization of an α-acylamino ketone.[1] For the target molecule, a plausible synthetic pathway would involve the reaction of ethyl 2-amino-3-oxobutanoate with 4-bromobenzoyl chloride, followed by acid-catalyzed cyclodehydration. This method is favored for its reliability and applicability to a wide range of substituted oxazoles.

The logical workflow for the synthesis is depicted below:

Caption: Synthetic workflow for Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate.

The final molecular structure for which the subsequent spectroscopic data will be analyzed is presented below:

Caption: Structure of Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Experimental Protocol (Hypothetical): The ¹H NMR spectrum would be recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard. The sample would be prepared by dissolving approximately 5-10 mg of the compound in 0.7 mL of CDCl₃.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.30 | s | 1H | H-5 (oxazole ring) |

| ~7.95 | d | 2H | Ar-H (ortho to oxazole) |

| ~7.65 | d | 2H | Ar-H (meta to oxazole) |

| ~4.40 | q | 2H | -OCH₂CH₃ |

| ~1.40 | t | 3H | -OCH₂CH₃ |

Interpretation: The ¹H NMR spectrum is a powerful tool for elucidating the proton environment in a molecule. For Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate, the predicted spectrum shows distinct signals corresponding to each unique proton.

-

Oxazole Proton (H-5): A singlet at approximately 8.30 ppm is expected for the proton at the 5-position of the oxazole ring. Its downfield shift is due to the deshielding effects of the electronegative oxygen and nitrogen atoms in the heterocyclic ring.

-

Aromatic Protons: The 4-bromophenyl group will exhibit a characteristic AA'BB' system, appearing as two doublets. The protons ortho to the oxazole ring are expected to be more deshielded and appear around 7.95 ppm, while the protons meta to the oxazole (and ortho to the bromine) will likely resonate at a slightly upfield position, around 7.65 ppm.[2]

-

Ethyl Ester Protons: The ethyl group of the ester will present as a quartet at approximately 4.40 ppm for the methylene (-OCH₂-) protons, coupled to the adjacent methyl protons. The methyl (-CH₃) protons will appear as a triplet around 1.40 ppm, resulting from coupling with the methylene protons. The chemical shift of the methylene protons is significantly downfield due to the adjacent electron-withdrawing oxygen atom.[3]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Experimental Protocol (Hypothetical): The ¹³C NMR spectrum would be acquired on a 100 MHz spectrometer using CDCl₃ as the solvent. Proton decoupling would be employed to simplify the spectrum to single lines for each unique carbon atom.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~162.0 | C=O (ester) |

| ~161.5 | C-2 (oxazole) |

| ~145.0 | C-4 (oxazole) |

| ~138.0 | C-5 (oxazole) |

| ~132.0 | Ar-C (meta to oxazole) |

| ~129.0 | Ar-C (ortho to oxazole) |

| ~127.0 | Ar-C (ipso to oxazole) |

| ~125.0 | Ar-C (ipso to Br) |

| ~61.5 | -OCH₂CH₃ |

| ~14.0 | -OCH₂CH₃ |

Interpretation: The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

-

Carbonyl Carbon: The ester carbonyl carbon is expected to have the most downfield chemical shift, around 162.0 ppm.

-

Oxazole Carbons: The carbons of the oxazole ring are characteristically found in the aromatic region. The C-2 carbon, bonded to two heteroatoms, is predicted to be around 161.5 ppm. The C-4 and C-5 carbons are expected at approximately 145.0 ppm and 138.0 ppm, respectively.[4][5]

-

Aromatic Carbons: The 4-bromophenyl ring will show four distinct signals. The carbon attached to the bromine (ipso-Br) will be shielded relative to the other aromatic carbons, appearing around 125.0 ppm. The other aromatic carbons will resonate in the 127.0-132.0 ppm range.

-

Ethyl Ester Carbons: The methylene carbon (-OCH₂-) of the ethyl group is expected around 61.5 ppm, while the methyl carbon (-CH₃) will be found in the upfield region, at approximately 14.0 ppm.

Mass Spectrometry (MS)

Experimental Protocol (Hypothetical): Mass spectral data would be obtained using an electron ionization (EI) mass spectrometer. The sample would be introduced via a direct insertion probe.

Predicted Mass Spectrum Data:

| m/z | Interpretation |

| 295/297 | Molecular ion peak [M]⁺ and [M+2]⁺ |

| 266/268 | [M - C₂H₅]⁺ |

| 250/252 | [M - OC₂H₅]⁺ |

| 183/185 | [Br-Ph-C≡O]⁺ |

| 155/157 | [Br-Ph]⁺ |

Interpretation: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion Peak: Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a pair of peaks of almost equal intensity at m/z 295 and 297.[6] This isotopic signature is a key identifier for brominated compounds.

-

Fragmentation Pattern: The fragmentation of the molecular ion is expected to proceed through several key pathways. A common fragmentation for esters is the loss of the ethoxy radical (-OC₂H₅), leading to a peak at m/z 250/252. Loss of an ethyl radical (-C₂H₅) would result in a peak at m/z 266/268. Cleavage of the oxazole ring can also occur, with a prominent fragment corresponding to the 4-bromobenzoyl cation at m/z 183/185. The 4-bromophenyl cation at m/z 155/157 is also an expected fragment.[7][8]

The fragmentation pathway can be visualized as follows:

Caption: Plausible fragmentation pathway for Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate.

Infrared (IR) Spectroscopy

Experimental Protocol (Hypothetical): The IR spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample would be analyzed as a KBr pellet or as a thin film on a salt plate.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3120 | Weak | C-H stretch (aromatic and oxazole) |

| ~2980 | Weak | C-H stretch (aliphatic) |

| ~1725 | Strong | C=O stretch (ester) |

| ~1610, 1580, 1480 | Medium | C=C stretch (aromatic and oxazole) |

| ~1280 | Strong | C-O stretch (ester, C-C-O) |

| ~1120 | Strong | C-O stretch (ester, O-C-C) |

| ~1070 | Medium | C-N stretch (oxazole) |

| ~840 | Strong | C-H out-of-plane bend (para-disubstituted aromatic) |

| ~750 | Medium | C-Br stretch |

Interpretation: IR spectroscopy is used to identify the functional groups present in a molecule.

-

C-H Stretching: Weak absorptions above 3000 cm⁻¹ are characteristic of C-H stretching in aromatic and heteroaromatic rings. The aliphatic C-H stretches of the ethyl group will appear just below 3000 cm⁻¹.

-

Carbonyl Stretching: A very strong and sharp absorption around 1725 cm⁻¹ is indicative of the C=O stretch of the ester group.[9][10] The conjugation with the oxazole ring slightly lowers this frequency compared to a saturated ester.[11]

-

C=C and C=N Stretching: Absorptions in the 1610-1480 cm⁻¹ region are due to the C=C stretching vibrations of the aromatic and oxazole rings, as well as the C=N stretch of the oxazole.

-

C-O Stretching: Esters typically show two strong C-O stretching bands. For this aromatic ester, these are expected around 1280 cm⁻¹ and 1120 cm⁻¹.[12]

-

Fingerprint Region: The region below 1400 cm⁻¹ contains a wealth of information. A strong band around 840 cm⁻¹ is characteristic of the out-of-plane C-H bending of a para-disubstituted benzene ring. The C-Br stretch is expected to appear in the lower frequency region, around 750 cm⁻¹.

Conclusion

The comprehensive analysis of the predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data provides a robust and self-consistent spectroscopic profile for Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate. Each technique offers complementary information that, when taken together, allows for the unambiguous confirmation of the molecule's structure. This guide serves as a valuable resource for researchers working with this compound and similar heterocyclic systems, providing a framework for the interpretation of their own experimental data.

References

-

Oregon State University. ¹H NMR Chemical Shift. [Link]

-

Smith, B. C. The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy, 2018 , 33 (9), 22-26. [Link]

-

Umesha, S. et al. Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. Heliyon, 2022 , 8 (1), e08757. [Link]

-

Contreras, R. et al. ¹³C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Spectroscopy Letters, 1983 , 16 (9), 675-680. [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Esters. [Link]

-

University of Calgary. Esters. [Link]

-

Kovalenko, S. M. et al. 2-Aryl-5-arylsulfanyl-1,3-oxazole-4-carboxylic Acids and Their Derivatives. Russian Journal of Organic Chemistry, 2014 , 50 (10), 1469-1476. [Link]

-

Wipf, P. et al. Mechanism of the Robinson-Gabriel synthesis of oxazoles. The Journal of Organic Chemistry, 1998 , 63 (18), 6088-6089. [Link]

-

Save My Exams. Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Gökçe, M. et al. C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Magnetic Resonance in Chemistry, 2003 , 41 (7), 543-546. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

ResearchGate. Scheme.3. The Robinson-Gabriel synthesis for oxazole. [Link]

-

Macmillan Group. Oxazole. [Link]

-

Gottlieb, H. E. et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 1997 , 62 (21), 7512-7515. [Link]

-

Claramunt, R. M. et al. ¹³C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 2022 , 27 (19), 6268. [Link]

-

Smith, B. C. The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy, 2018 , 33 (7), 22-26. [Link]

-

Doc Brown's Chemistry. Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. [Link]

-

Chad's Prep. 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

-

Padwa, A. et al. One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. The Journal of Organic Chemistry, 2004 , 69 (25), 8933-8938. [Link]

-

University of Wisconsin-Madison. CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). [Link]

-

University of Cambridge. Chemical shifts. [Link]

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. scispace.com [scispace.com]

- 5. mdpi.com [mdpi.com]

- 6. savemyexams.com [savemyexams.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. spectroscopyonline.com [spectroscopyonline.com]

1H NMR and 13C NMR of Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectral characteristics of Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a detailed interpretation grounded in spectroscopic principles and field-proven methodologies. We will explore the causality behind spectral features, outline self-validating experimental protocols, and provide a robust framework for the structural elucidation of this and related heterocyclic compounds.

Introduction: The Significance of Structural Verification

Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate is a heterocyclic compound featuring an oxazole core, a common scaffold in medicinal chemistry known for a wide range of biological activities. The precise arrangement of the 4-bromophenyl and ethyl carboxylate substituents on the oxazole ring is critical to its function and potential as a therapeutic agent or synthetic intermediate.

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for the unambiguous structural confirmation of such small molecules in solution. This guide will detail the expected ¹H and ¹³C NMR spectra, providing a predictive blueprint for chemists to validate synthesis, assess purity, and ensure the correct isomeric form of the target compound has been obtained.

Molecular Structure and Predicted NMR Environments

To understand the NMR spectrum, we must first analyze the molecule's electronic environment. The structure is comprised of three key regions: the ethyl carboxylate group, the central 1,3-oxazole ring, and the 2-position 4-bromophenyl substituent. Each region contains unique proton and carbon nuclei that will resonate at distinct frequencies.

Below is the molecular structure with atoms numbered for clear assignment in the subsequent NMR analysis.

Caption: Molecular structure of Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate with atom numbering.

In-Depth ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic shielding, and the connectivity of neighboring protons.

Causality Behind Predicted Chemical Shifts and Splitting Patterns

-

Oxazole Proton (H5): The single proton on the oxazole ring (H5) is expected to be the most downfield signal in the spectrum, appearing as a sharp singlet. Its position is significantly influenced by the anisotropic effects of the heterocyclic ring and the electron-withdrawing nature of the adjacent nitrogen atom and the C4-carboxylate group.

-

4-Bromophenyl Protons (H2'/H6' and H3'/H5'): The para-substituted phenyl ring will exhibit a characteristic AA'BB' system, which often simplifies to two distinct doublets.

-

H2'/H6' : These protons are ortho to the electron-withdrawing oxazole ring. This proximity causes significant deshielding, shifting them downfield. They will appear as a doublet due to coupling with H3'/H5'.

-

H3'/H5' : These protons are ortho to the bromine atom. While bromine is electronegative, its deshielding effect is less pronounced than that of the oxazole substituent. They will appear as a doublet due to coupling with H2'/H6'.

-

-

Ethyl Group Protons (-OCH₂CH₃): This group will produce the classic triplet-quartet pattern.

-

Methylene Protons (-OCH₂-): These protons are directly attached to the ester oxygen, which strongly deshields them, resulting in a downfield shift. The signal will be split into a quartet by the three adjacent methyl protons.

-

Methyl Protons (-CH₃): These protons are further from the electronegative oxygen and will therefore be the most upfield (shielded) signals in the spectrum. The signal will be split into a triplet by the two adjacent methylene protons.

-

Predicted ¹H NMR Data Summary

The following table summarizes the anticipated ¹H NMR data when using deuterated chloroform (CDCl₃) as the solvent.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H5 (Oxazole) | 8.2 - 8.5 | Singlet (s) | - | 1H |

| H2', H6' (Aromatic) | 7.9 - 8.1 | Doublet (d) | ~8.5 | 2H |

| H3', H5' (Aromatic) | 7.6 - 7.8 | Doublet (d) | ~8.5 | 2H |

| -OCH₂ CH₃ (Ethyl) | 4.3 - 4.5 | Quartet (q) | ~7.1 | 2H |

| -OCH₂CH₃ (Ethyl) | 1.3 - 1.5 | Triplet (t) | ~7.1 | 3H |

In-Depth ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals each unique carbon environment in the molecule. The chemical shifts are highly sensitive to the local electronic structure.

Causality Behind Predicted Chemical Shifts

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is highly deshielded due to the double bond to an electronegative oxygen and will appear significantly downfield, typically in the 160-170 ppm range.[1][2]

-

Oxazole Ring Carbons (C2, C4, C5):

-

C2: This carbon is bonded to nitrogen, oxygen, and the bromophenyl ring, leading to a downfield shift. Its chemical shift is influenced by the electronic effects of the attached aryl group.[3]

-

C4: Bonded to oxygen, nitrogen (via C5), and the electron-withdrawing carboxylate group, this carbon will also be found downfield.

-

C5: This is the only protonated carbon on the oxazole ring and is generally found more upfield than C2 and C4.[3]

-

-

Aromatic Carbons (C1' - C6'):

-

C4' (C-Br): The carbon directly attached to bromine will be shifted downfield by the electronegativity of the halogen, but its signal intensity may be lower due to the lack of a Nuclear Overhauser Effect (NOE) enhancement.

-

C1' (ipso-Carbon): The carbon attached to the oxazole ring is also a quaternary carbon and will be found in the aromatic region.

-

C2'/C6' and C3'/C5': These protonated aromatic carbons will appear in the typical 125-135 ppm range.[2]

-

-

Ethyl Group Carbons (-OCH₂CH₃):

-

-OCH₂-: The methylene carbon is deshielded by the adjacent oxygen atom.

-

-CH₃: The terminal methyl carbon is the most shielded (upfield) carbon in the molecule.

-

Predicted ¹³C NMR Data Summary

The following table summarizes the anticipated ¹³C NMR data (proton-decoupled) in CDCl₃.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C =O (Ester) | 160 - 165 | Quaternary, weak signal |

| C2 (Oxazole) | 158 - 162 | Quaternary, weak signal |

| C4 (Oxazole) | 142 - 146 | Quaternary, weak signal |

| C5 (Oxazole) | 128 - 132 | CH |

| C1' (Aromatic) | 126 - 129 | Quaternary, weak signal |

| C4' (Aromatic) | 125 - 128 | Quaternary, C-Br, weak signal |

| C3', C5' (Aromatic) | 132 - 134 | CH |

| C2', C6' (Aromatic) | 128 - 130 | CH |

| -OCH₂ CH₃ (Ethyl) | 61 - 63 | CH₂ |

| -OCH₂CH₃ (Ethyl) | 14 - 15 | CH₃ |

Experimental Protocols for Data Acquisition

Adherence to a rigorous and well-justified experimental protocol is paramount for acquiring high-quality, reproducible NMR data. The following steps represent a self-validating system for the analysis of small molecules like Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate.

Workflow Diagram

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Sample Preparation

-

Mass Determination: Accurately weigh the sample. For a standard high-field NMR spectrometer, 5-10 mg is sufficient for ¹H NMR, while 20-50 mg is recommended for a timely ¹³C NMR experiment on a small molecule (MW < 500 Da).[4][5] The causality here is signal-to-noise; ¹³C has a low natural abundance (1.1%), requiring a more concentrated sample for efficient data collection.[6]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is an excellent starting point for many organic compounds.[7][8] Ensure the solvent contains an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[9]

-

Dissolution: Add approximately 0.6 mL of the deuterated solvent to the vial containing the sample. This volume ensures a sufficient sample height in the NMR tube to be within the detection coil of the spectrometer.[7]

-

Transfer: Carefully transfer the solution to a clean, dry, high-quality 5 mm NMR tube. Avoid any undissolved particulate matter, which can degrade spectral quality.

-

Mixing: Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

Step-by-Step Data Acquisition

The following parameters are typical for a 400 or 500 MHz spectrometer and should be adjusted based on the specific instrument and sample concentration.

-

Instrument Setup: Insert the sample into the magnet. The instrument software will lock onto the deuterium signal of the solvent, which compensates for any magnetic field drift. The sample is then "shimmed"—a process of optimizing the magnetic field homogeneity across the sample volume to achieve narrow, symmetrical peaks.

-

¹H NMR Acquisition:

-

Spectral Width (SW): Set to a range that covers all expected proton signals, typically 12-16 ppm.[10]

-

Acquisition Time (AQ): A value of 2-4 seconds is standard, balancing resolution and experimental time.[11]

-

Relaxation Delay (D1): A delay of 1-2 seconds is usually sufficient for qualitative ¹H spectra. For accurate integration, a longer delay (5x the longest T₁ relaxation time) is necessary.

-

Number of Scans (NS): 16 to 32 scans are typically adequate for a sample of this concentration to achieve excellent signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Spectral Width (SW): A much wider range is needed for carbon, typically 200-240 ppm.[1]

-

Acquisition Time (AQ): Typically 1-2 seconds.

-

Relaxation Delay (D1): A 2-second delay is a good starting point. Quaternary carbons have long relaxation times, and a longer delay may be needed to observe them effectively.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a significantly higher number of scans is required, often ranging from 1024 to 4096 or more, depending on the sample concentration.

-

Conclusion

The structural elucidation of Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate is readily achievable through a combined ¹H and ¹³C NMR analysis. The predicted spectra are characterized by distinct and well-resolved signals corresponding to the ethyl ester, oxazole, and 4-bromophenyl moieties. The ¹H spectrum is expected to show a downfield singlet for the oxazole proton, two doublets for the aromatic protons, and a classic quartet-triplet pattern for the ethyl group. The ¹³C spectrum will complement this by identifying all unique carbon environments, including the characteristic downfield shifts of the carbonyl and heterocyclic carbons. By following the detailed experimental protocols outlined in this guide, researchers can confidently acquire high-quality data to verify the structure and purity of their synthesized material, ensuring the scientific integrity of their work.

References

-

Hiemstra, H., Houwing, H. A., Possel, O., & van Leusen, A. M. (1979). Carbon-13 nuclear magnetic resonance spectra of oxazoles. Canadian Journal of Chemistry, 57(23), 3168-3170. [Link]

-

Demchenko, A. M., et al. (2022). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry, 13(1), 53. [Link]

-

Gable, K. (2022). 13C NMR Chemical Shift. Oregon State University Department of Chemistry. [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

-

Emwas, A. H., et al. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 13(9), 989. [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. [Link]

-

Anasazi Instruments. (n.d.). NMR Education: How to Choose Your Acquisition Parameters?[Link]

-

Bruker. (2023). Small molecule NMR sample preparation. [Link]

-

Al-Rawi, J. M. A., et al. (2010). 13C NMR Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles. Molecules, 15(4), 2853-2863. [Link]

-

Michigan State University, Max T. Rogers NMR Facility. (n.d.). Sample Preparation. [Link]

-

D'Souza, L. J., & Belting, C. E. (2018). NMR Characterization of RNA Small Molecule Interactions. Methods in enzymology, 611, 471–500. [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]

-

S. Kavitha, et al. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9(3), 118-126. [Link]

-